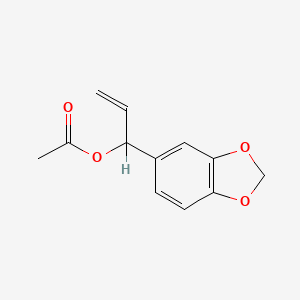

1'-Acetoxysafrole

説明

Contextualization as a Research Probe in Mechanistic Toxicology

In mechanistic toxicology, 1'-acetoxysafrole (1'-AcO-S) serves as an electrophilic and mutagenic model compound for studying the biological properties of naturally occurring alkenylbenzenes such as safrole and estragole . Many chemical carcinogens require metabolic activation to form reactive electrophilic species that can covalently bind to critical cellular macromolecules, including DNA nih.gov. This compound bypasses the initial metabolic activation steps required for its parent compound, safrole, allowing researchers to directly investigate the subsequent interactions with biological targets nih.govaacrjournals.org.

Studies utilizing this compound have elucidated key aspects of DNA damage and repair. For instance, it has been shown to induce DNA repair replication in cultured human cells, a process by which damaged DNA is recognized, excised, and replaced to restore genomic integrity . The DNA repair patch size distribution in human cells treated with this compound was found to be approximately 19-23 nucleotides . This compound forms covalent complexes with DNA, primarily at the 2-amino group of guanine residues, with minor involvement of the 6-amino group of adenine residues nih.gov. The formation of these DNA adducts is a critical event in the initiation of carcinogenesis nih.gov.

Historical Perspectives on Electrophilic Ester Research and Alkenylbenzenes

The understanding of chemical carcinogenesis evolved with the postulate that ultimate carcinogenic forms of most chemical carcinogens are strong electrophilic reactants nih.govcore.ac.uk. For alkenylbenzenes like safrole, estragole, and methyleugenol, which possess little inherent electrophilic reactivity, metabolic activation is essential for their carcinogenic effects core.ac.uk. A major metabolic pathway involves 1'-hydroxylation of the allylic side chain, followed by esterification, most notably to sulfuric acid esters (e.g., 1'-sulfoxysafrole) nih.govaacrjournals.orgcore.ac.ukmdpi.comresearchgate.netosti.goveuropa.eu. These sulfate esters are highly electrophilic and are considered the ultimate carcinogenic metabolites mdpi.comosti.gov.

Historically, this compound was synthesized as a stable, electrophilic analog of these highly reactive sulfate esters nih.govaacrjournals.org. Its use allowed for direct investigation of the interactions between these reactive intermediates and cellular nucleophiles, particularly DNA, without the complexities of in vivo metabolic activation nih.govaacrjournals.org. Research in the 1970s and 1980s, including pioneering work by Miller and colleagues, established the metabolic pathway of safrole to 1'-hydroxysafrole and further demonstrated the electrophilic reactivity of this compound nih.govnih.govaacrjournals.orgcore.ac.uk. This historical context underscores this compound's importance as a foundational tool in elucidating the mechanisms of alkenylbenzene-induced carcinogenesis.

Significance in the Study of Carcinogenesis Mechanisms in Preclinical Models

This compound is a valuable compound for studying carcinogenesis mechanisms in preclinical models due to its direct electrophilic nature and its ability to form DNA adducts analogous to those formed by metabolically activated safrole in vivo nih.govoup.comcapes.gov.br. The formation of these DNA adducts is considered a critical initiating event in the carcinogenic process nih.gov.

Detailed research findings have characterized the specific DNA adducts formed by this compound. These include adducts at the N2 atom of guanine and the N6 atom of adenine residues nih.gov. Further characterization has identified specific guanine adducts such as N2-(trans-isosafrol-3'-yl)deoxyguanosine, 8-(trans-isosafrol-3'-yl)deoxyguanosine, and 7-(trans-isosafrol-3'-yl)guanine, as well as the adenine adduct N6-(trans-isosafrol-3'-yl)deoxyadenosine nih.govcapes.gov.br. The presence of these adducts in mouse liver DNA after administration of 1'-hydroxysafrole or this compound confirms their relevance to in vivo carcinogenesis capes.gov.br.

Preclinical studies have demonstrated that this compound can induce tumors in rats and mice at the site of administration . Furthermore, it has been shown to induce various types of mutations in human cells, including base substitution mutations (GC→AT, AT→GC, GC→TA, GC→CG, AT→TA transversions) and frameshift mutations nih.gov. These findings highlight this compound's utility in understanding the genotoxic potential and tumor-initiating activity of alkenylbenzenes in relevant biological systems.

Table 1: DNA Adducts Formed by this compound (or its Analogues)

| Adduct Type | Site of Modification | Reference |

| N2-(trans-isosafrol-3'-yl)deoxyguanosine | Guanine (N2-amino) | nih.govcapes.gov.br |

| 8-(trans-isosafrol-3'-yl)deoxyguanosine | Guanine (C-8) | capes.gov.br |

| 7-(trans-isosafrol-3'-yl)guanine | Guanine (N-7) | capes.gov.br |

| N6-(trans-isosafrol-3'-yl)deoxyadenosine | Adenine (N6-amino) | nih.govcapes.gov.br |

Table 2: Mutational Specificities Induced by this compound in Human Cells

| Mutation Type | Frequency (%) | Reference |

| GC→AT Transition | 32 | nih.gov |

| AT→GC Transition | 14 | nih.gov |

| GC→TA Transversion | 9 | nih.gov |

| GC→CG Transversion | 18 | nih.gov |

| AT→TA Transversion | 14 | nih.gov |

| -1 Frameshift (at GC base pairs) | 9 | nih.gov |

特性

CAS番号 |

34627-78-6 |

|---|---|

分子式 |

C12H12O4 |

分子量 |

220.22 g/mol |

IUPAC名 |

1-(1,3-benzodioxol-5-yl)prop-2-enyl acetate |

InChI |

InChI=1S/C12H12O4/c1-3-10(16-8(2)13)9-4-5-11-12(6-9)15-7-14-11/h3-6,10H,1,7H2,2H3 |

InChIキー |

TXUCQVJZBXYDKH-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(C=C)C1=CC2=C(C=C1)OCO2 |

正規SMILES |

CC(=O)OC(C=C)C1=CC2=C(C=C1)OCO2 |

他のCAS番号 |

34627-78-6 |

同義語 |

1'-acetoxysafrole |

製品の起源 |

United States |

Metabolic Activation Pathways and Precursor Metabolism

Biotransformation of Safrole to 1'-Hydroxysafrole

The initial step in the metabolic activation of safrole is its biotransformation to 1'-hydroxysafrole. This hydroxylation occurs on the allyl side chain of safrole nih.govwikipedia.orgnih.gov.

The hydroxylation of safrole to 1'-hydroxysafrole is primarily mediated by cytochrome P450 (CYP) enzymes, which are key Phase I metabolism enzymes wikipedia.orgnih.govreadthedocs.io. In humans, several CYP isoforms have been identified as important in this bioactivation pathway. CYP2A6 is a major enzyme involved in the formation of 1'-hydroxysafrole uni.lu. Other CYP enzymes, such as CYP1A2, CYP2C9, and CYP2E1, also contribute to this initial hydroxylation, although their relative contributions can vary by species and specific conditions readthedocs.io. For instance, CYP2C9 and CYP2E1 have shown higher 1'-hydroxysafrole activity in human liver microsomes compared to other P450s, with CYP2E1 exhibiting a greater intrinsic clearance. Studies have also indicated that CYP2E1 activity can be increased, which favors the generation of 1'-hydroxysafrole.

Role of Cytochrome P450 Enzymes in Initial Hydroxylation

Esterification of 1'-Hydroxysafrole to Electrophilic Derivatives

Following the initial hydroxylation, 1'-hydroxysafrole can undergo esterification, a crucial step that transforms it into highly reactive electrophilic derivatives. These esters are unstable and readily react with cellular macromolecules.

A primary mechanism for the esterification of 1'-hydroxysafrole is sulfate conjugation, catalyzed by sulfotransferase (SULT) enzymes nih.govwikipedia.orgnih.govuni.lu. This reaction utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. The product of this sulfation is 1'-sulfoxysafrole, which is an unstable sulfuric acid ester nih.govwikipedia.orgnih.govuni.lu. 1'-Sulfoxysafrole spontaneously decomposes to produce an electrophilic carbonium cation nih.gov. This carbocation is highly reactive and can form covalent adducts with cellular macromolecules, including DNA nih.govwikipedia.orgnih.govuni.lu. Inhibition of sulfotransferases, for example by pentachlorophenol, significantly reduces the formation of these adducts and the associated effects, providing strong evidence for the critical role of sulfation in safrole's bioactivation. Human sulfotransferase 1A1 (SULT1A1) has been implicated in the sulfonation of 1'-hydroxysafrole.

1'-Acetoxysafrole is a synthetic acetate ester derivative of 1'-hydroxysafrole that serves as a model compound for studying the electrophilic reactivity of metabolically activated safrole. This compound is electrophilic and has been shown to be mutagenic in bacterial test systems even in the absence of liver microsomal fractions. The use of this compound allows researchers to bypass the enzymatic activation steps and directly investigate the interactions of the electrophilic species with biological molecules, such as DNA. Studies have demonstrated that this compound reacts with nucleosides like guanosine and adenosine, forming less polar products.

Mechanisms of Sulfate Conjugation and Sulfotransferase Involvement

Characterization of Ultimate Electrophilic Species in Biological Systems

The ultimate electrophilic species responsible for the genotoxic effects of safrole are primarily the reactive esters formed from 1'-hydroxysafrole, notably 1'-sulfoxysafrole and, by analogy in research, this compound nih.govnih.gov. These electrophiles interact covalently with DNA, leading to the formation of DNA adducts.

Research has characterized various DNA adducts formed by these electrophilic species. This compound reacts with DNA through the formation of adducts at the amino group of deoxyguanosine residues, and products are also formed at the C-8 position of guanine. Specifically, major adducts are formed at the N2 position of guanine. Minor reactions can also occur with the N6 of adenine residues. New adducts at the C-8 and N-7 positions of guanine residues have also been characterized from reactions with this compound. The pattern of DNA adducts formed by this compound in vitro is chromatographically identical to those formed in mouse liver DNA after safrole administration in vivo, reinforcing its utility as a model ultimate carcinogen. The formation of these DNA adducts is considered a key event in the genotoxicity and potential carcinogenicity associated with safrole exposure nih.gov.

Molecular Mechanisms of Dna Adduct Formation

Covalent Interactions with Deoxyribonucleic Acid (DNA) Bases

1'-Acetoxysafrole is an electrophilic ester that can react with nucleophilic sites on DNA bases. wikipedia.org Studies involving the in vitro reaction of this compound with deoxyribonucleosides and in vivo analysis of hepatic DNA from mice treated with its precursor, 1'-hydroxysafrole, have demonstrated the formation of several distinct DNA adducts. scinews.uznih.gov These adducts are primarily derived from the covalent binding of the safrole moiety to the purine bases. carnegiescience.edu The nucleophilic centers on guanine and adenine, specifically the exocyclic amino groups and certain ring nitrogens, are the main sites of adduction. scinews.uzcarnegiescience.edu

Deoxyguanosine is a major target for this compound. Research has identified multiple adducts formed at different positions on the guanine base. nih.gov High-performance liquid chromatography (HPLC) analysis of in vitro reactions and in vivo samples has been instrumental in separating and identifying these various deoxyguanosine adducts. nih.govcapes.gov.br

The most predominant site of adduction on the guanine base is the exocyclic N2-amino group. scinews.uznih.gov Several adducts resulting from substitution at this position have been characterized. nih.gov

N2-(trans-isosafrol-3'-yl)deoxyguanosine: This is a major adduct identified both in vitro and in vivo. nih.govnih.gov Its structure has been confirmed using nuclear magnetic resonance (NMR) spectroscopy. scinews.uznih.gov

N2-(safrol-1'-yl)deoxyguanosine: Initially identified as a single adduct, further analysis using more advanced HPLC systems resolved it into a pair of diastereomers. nih.govcapes.gov.br The structures of these diastereomers have also been confirmed by NMR and circular dichroism spectroscopy. nih.govcapes.gov.br

Studies comparing adducts formed in vivo from 1'-hydroxysafrole with those formed from the reaction of this compound with deoxyguanosine showed that three of the four main in vivo adducts were N2-substituted guanine derivatives. scinews.uznih.gov

A less frequent but significant site of adduction is the C8 position of the guanine ring. carnegiescience.edunih.gov

8-(trans-isosafrol-3'-yl)deoxyguanosine: This adduct was identified through more discriminating HPLC systems and characterized based on its pKa, analysis of tritium loss from labeled deoxyguanosine, and NMR spectra. nih.gov In the hepatic DNA of mice treated with 1'-hydroxysafrole or this compound, this C8-adduct was found at lower levels compared to the N2-adducts. nih.gov

The N7 position of the guanine imidazole ring is another site for covalent modification by this compound. carnegiescience.edunih.gov

7-(trans-isosafrol-3'-yl)guanine: This adduct has been characterized from in vitro reaction mixtures. nih.gov Its identification was based on methods similar to those used for the C8-adduct, including pKa determination and NMR spectroscopy. nih.gov Like the C8-adduct, the N7-adduct was also detected in the hepatic DNA of mice treated with this compound, albeit as a minor component. nih.gov The formation of N7-alkylguanine adducts can potentially destabilize the N-glycosylic bond connecting the base to the deoxyribose sugar. annualreviews.org

The table below summarizes the deoxyguanosine adducts formed from this compound.

| Adduct Name | Position of Substitution | Method of Identification |

| N2-(trans-isosafrol-3'-yl)deoxyguanosine | N2 | NMR Spectroscopy, HPLC scinews.uznih.govnih.gov |

| N2-(safrol-1'-yl)deoxyguanosine (diastereomers) | N2 | HPLC, NMR Spectroscopy, Circular Dichroism nih.govcapes.gov.br |

| 8-(trans-isosafrol-3'-yl)deoxyguanosine | C8 | HPLC, pKa, NMR Spectroscopy nih.gov |

| 7-(trans-isosafrol-3'-yl)guanine | N7 | HPLC, pKa, NMR Spectroscopy nih.gov |

Deoxyadenosine is another target for this compound, although adduct formation occurs to a lesser extent compared to deoxyguanosine. carnegiescience.edu

The primary site of adduction on the adenine base is the exocyclic N6-amino group. scinews.uznih.gov

N6-(trans-isosafrol-3'-yl)deoxyadenosine: This adduct has been identified as the major reaction product of this compound with deoxyadenosine both in vitro and in vivo. scinews.uznih.gov Its structure was confirmed by NMR spectroscopy after being formed from the reaction of this compound with deoxyadenosine 5'-phosphate and subsequent dephosphorylation. nih.gov In hepatic DNA from mice treated with 1'-hydroxysafrole, this N6-deoxyadenosine adduct was one of the four principal adducts identified. nih.gov

The table below details the deoxyadenosine adduct identified.

| Adduct Name | Position of Substitution | Method of Identification |

| N6-(trans-isosafrol-3'-yl)deoxyadenosine | N6 | NMR Spectroscopy, HPLC scinews.uznih.govnih.gov |

C8-Substitution on Guanine

Adduction at Deoxyadenosine Residues

Stereochemical Aspects of DNA Adduct Formation

The reaction of this compound, a model electrophilic ester representative of the ultimate carcinogenic metabolite of safrole, with DNA nucleosides is a complex process that results in the formation of multiple stereoisomeric adducts. capes.gov.br The primary targets for this interaction are the purine bases, specifically guanine and adenine. europa.eunih.gov

In vitro reactions between this compound and deoxyguanosine (dG) yield several distinct adducts. capes.gov.br Detailed analysis using high-performance liquid chromatography (HPLC) has resolved these products into different diastereomers. capes.gov.brnih.gov One major set of adducts involves the covalent binding at the N2 position of the guanine base. nih.govnih.gov These have been identified as diastereomeric pairs of N2-(safrol-1'-yl)deoxyguanosine (Adducts S-Ia and S-Ib) and N2-(trans-isosafrol-3'-yl)deoxyguanosine (Adduct II). capes.gov.brscinews.uz The formation of these adducts proceeds via the generation of a carbocation from this compound, which then attacks the exocyclic amino group of guanine. vanhove.fr

Further investigation has revealed the formation of additional adducts at other positions on the guanine base. These include adducts at the C-8 and N-7 positions. capes.gov.br Specifically, 8-(trans-isosafrol-3'-yl)deoxyguanosine (Adduct S-V) and 7-(trans-isosafrol-3'-yl)guanine (Adduct S-VI) have been characterized. capes.gov.br The formation of the N-7 guanine adduct results from the attack on the highly nucleophilic N-7 position of the imidazole ring of guanine, leading to a labile glycosidic bond. capes.gov.brnih.gov

In addition to guanine, adenine is also a target for this compound. The major adenine adduct identified is N6-(trans-isosafrol-3'-yl)deoxyadenosine (Adduct IV), formed by the substitution on the exocyclic N6-amino group of adenine. nih.govnih.gov

Studies in mice treated with the proximate carcinogen 1'-hydroxysafrole have confirmed that the DNA adducts formed in vivo are derived from an ester metabolite, consistent with the adduct profile of this compound. nih.govnih.gov The relative abundance of these adducts in hepatic DNA has been quantified, demonstrating the prevalence of the N2-dG adducts, particularly Adduct II. capes.gov.br

| Adduct Designation | Chemical Structure | Site of Adduction | Average Level in Mouse Hepatic DNA (pmol/mg DNA) |

|---|---|---|---|

| S-Ia | N2-(safrol-1'-yl)deoxyguanosine (diastereomer a) | N2 of Guanine | 3.5 |

| S-Ib | N2-(safrol-1'-yl)deoxyguanosine (diastereomer b) | N2 of Guanine | 7.0 |

| S-II | N2-(trans-isosafrol-3'-yl)deoxyguanosine | N2 of Guanine | 24.4 |

| S-IV | N6-(trans-isosafrol-3'-yl)deoxyadenosine | N6 of Adenine | 2.9 |

| S-V | 8-(trans-isosafrol-3'-yl)deoxyguanosine | C8 of Guanine | 1.2 |

| S-VI | 7-(trans-isosafrol-3'-yl)guanine | N7 of Guanine | 3.6 |

The stereochemistry of these adducts plays a crucial role in their biological consequences. The different spatial arrangements of the bulky safrole moiety relative to the DNA helix can significantly distort the DNA structure, affecting processes such as DNA replication and repair. researchgate.net For instance, the (+)-trans-B[a]PDE-N2-dG adduct, a well-studied bulky adduct from another carcinogen, is known to adopt a base-displaced intercalated conformation that disrupts Watson-Crick base pairing. researchgate.net The specific stereoisomers of this compound adducts likely have distinct conformational motifs that influence their recognition and processing by cellular machinery. researchgate.net

Influence of DNA Structure on Adduct Formation Specificity

The formation of DNA adducts by this compound is not random but is influenced by the inherent structure and chemical properties of the DNA molecule. nih.gov The specificity of adduct formation is determined by factors such as the nucleophilicity of different sites within the DNA bases and steric accessibility within the DNA double helix. nih.govwikipedia.org

The N7 position of guanine is generally the most nucleophilic site in DNA, making it a primary target for many electrophilic carcinogens. nih.gov The formation of 7-(trans-isosafrol-3'-yl)guanine (Adduct S-VI) is consistent with this principle. capes.gov.br However, adducts are also readily formed at the exocyclic amino groups of guanine (N2) and adenine (N6), which are also potent nucleophiles. nih.govnih.gov The relative reactivity of these sites can be modulated by the local DNA sequence and conformation.

The three-dimensional structure of the DNA helix creates distinct environments in the major and minor grooves, which influences the accessibility of different atomic positions to reactive molecules. nih.gov Adducts at the C8 of guanine and N7 of guanine are located in the major groove of the DNA double helix, while adducts at the N2 of guanine reside in the minor groove. nih.gov The bulky nature of the safrole moiety means that steric factors play a significant role in determining the feasibility and orientation of the attack at these sites. wikipedia.org

The DNA sequence context can also influence adduct formation. Certain sequences may promote local DNA conformations that either enhance or hinder the reaction with the carcinogen. For example, guanine residues in a 'GG' sequence are often more susceptible to oxidation than a single guanine. etsu.edu While specific sequence preferences for this compound have not been as extensively detailed as for other carcinogens, it is a general principle that the local microenvironment created by neighboring bases affects the reactivity of a particular nucleotide. nih.gov

The formation of bulky adducts, such as those from this compound, can significantly disrupt the local DNA helical structure. nih.gov This disruption can interfere with DNA replication and transcription, and is a key signal for the initiation of DNA repair pathways. researchgate.net However, the efficiency of repair can be dependent on the specific adduct and its location. For example, adducts located in the minor groove, like the N2-guanine adduct, may hinder the progression of repair enzymes such as the 3'-5' exonuclease of T4 DNA polymerase differently than adducts in the major groove. nih.gov The persistence of these adducts due to inefficient repair can lead to mutations during subsequent rounds of DNA replication. nih.gov

Cellular Responses to 1'-acetoxysafrole-induced Dna Damage

DNA Repair Pathways

The DNA damage induced by 1'-AcO-S primarily involves the formation of covalent adducts with purine bases. Specifically, 1'-AcO-S reacts predominantly at the 2-amino group of guanine residues, with minor involvement of the 6-amino group of adenine residues nih.gov. Cells employ intricate DNA repair pathways to counteract these modifications and restore the original DNA structure.

Excision Repair Mechanisms

Studies on cultured human cells have demonstrated that DNA repair replication following treatment with 1'-AcO-S is similar to the repair processes initiated by ultraviolet (UV) irradiation, suggesting the involvement of excision repair mechanisms nih.gov. Excision repair is a broad category of DNA repair that involves the removal of damaged nucleotides or bases, followed by the synthesis of new DNA to fill the gap wikipedia.orglibretexts.org.

Notably, even SV40-transformed fibroblasts from a xeroderma pigmentosum patient (complementation group A), which are characterized by a deficiency in nucleotide excision repair (NER) for UV-induced damage, exhibited a low but significant amount of repair synthesis after exposure to 0.5 mM 1'-AcO-S nih.gov. This observation suggests that while NER might be involved, other repair pathways, possibly base excision repair (BER) or a less efficient NER pathway, contribute to the repair of 1'-AcO-S-induced lesions in these repair-deficient cells nih.govosti.gov. BER typically addresses small, non-helix-distorting base lesions, whereas NER handles bulky DNA adducts that cause significant helical distortions wikipedia.orgjournalmeddbu.comnih.gov.

Repair Patch Size Distribution Studies

Investigations into the characteristics of DNA repair have included analyses of the repair patch size, which refers to the number of nucleotides inserted during the repair process. In T98G human cells treated with 1'-AcO-S, the repair patch size distribution was found to be approximately 19-23 nucleotides nih.gov. This determination was achieved using the combined 5-bromodeoxyuridine density and radioisotope labelling method nih.gov.

Table 1: Comparison of DNA Repair Patch Sizes

| Damaging Agent | Repair Patch Size (Nucleotides) | Cell Type | Method |

| 1'-Acetoxysafrole | 19-23 | T98G Human Cells | 5-BrdUrd density and radioisotope labelling nih.gov |

| UV (254 nm) | ~30 | Human Cells | Density-labelling method |

This table represents data from research findings and can be considered interactive for data exploration.

Comparison with UV-Induced DNA Damage Repair Kinetics

A comparison of the time course of DNA repair in human cells revealed that the kinetics for 1'-AcO-S-induced damage were similar to those observed for UV-induced damage, with repair replication continuing for at least 11 hours after treatment nih.gov. Normal human fibroblasts (GM38) demonstrated a repair capacity for 1'-AcO-S-induced damage comparable to that of T98G cells nih.gov.

Despite the similar time course, the maximum level of repair achieved in 1'-AcO-S-treated cells was considerably lower than that observed after a saturating dose of UV (254 nm). Specifically, the maximum repair level for 1'-AcO-S was only about 15% of the value seen with UV irradiation nih.gov. This suggests a potential difference in the efficiency or capacity of the repair machinery to handle the distinct types of DNA lesions induced by these two agents.

Modulation of DNA Synthesis Rates

Exposure to 1'-AcO-S significantly modulates the rate of DNA synthesis in cultured human cells. Research indicates that a 50% inhibition of the DNA synthesis rate occurred after exposure to 0.3-0.5 mM of 1'-AcO-S nih.gov. This inhibition reflects the cellular response to DNA damage, where the cell's replication machinery may stall or slow down to allow time for DNA repair processes to occur, preventing the replication of damaged DNA ijbs.comnih.gov.

Table 2: Effect of this compound on DNA Synthesis Rates

| Compound | Concentration (mM) | Effect on DNA Synthesis Rate |

| This compound | 0.3-0.5 | 50% inhibition |

This table represents data from research findings and can be considered interactive for data exploration.

Induction of Alkali-Labile Sites in DNA

This compound is known to induce alkali-labile sites in DNA nih.govosti.gov. Alkali-labile sites are specific types of DNA lesions where the sugar-phosphate backbone remains intact but becomes susceptible to hydrolysis under alkaline conditions, leading to strand breaks nih.gov. These sites can include apurinic/apyrimidinic (AP) sites or phosphotriesters .

When human cells were treated with 0.5 mM 1'-AcO-S, subsequent analysis by sedimentation in alkaline sucrose gradients using a long lysis technique revealed the induction of 0.1-0.3 strand breaks per 10^8 daltons nih.govosti.gov. In excision repair proficient T98G cells, a significant proportion, ranging from one-third to two-thirds, of these induced strand breaks disappeared after a 4-hour incubation period, indicating active repair nih.govosti.gov.

Mechanistic Investigations of Genotoxicity and Mutagenicity

In Vitro Mutagenesis Assays

In vitro studies have provided substantial evidence regarding the mutagenic potential of 1'-acetoxysafrole and its related compounds. These assays are crucial for understanding the direct interaction of the compound with genetic material.

This compound has been demonstrated to be directly mutagenic in bacterial reverse mutation assays, notably in Salmonella typhimurium strains. Specifically, it exhibited mutagenicity in strain TA100 without the need for metabolic activation europa.euannualreviews.org. Electrophilic esters, including this compound, were found to be strongly mutagenic for the Salmonella typhimurium missense mutant TA100 acs.orgacs.org.

In contrast, the parent compound, safrole, generally showed negative or weakly positive results in the Salmonella reverse mutation assay (Ames test) europa.eu. However, its mutagenicity could be detected in S. typhimurium TA1535 when supplemented with the S-9 fraction from rat liver, indicating the requirement for metabolic activation annualreviews.org. Similarly, 1'-hydroxysafrole, a proximate metabolite of safrole, was directly mutagenic for strain TA100, with its mutagenicity further enhanced by the addition of NADPH-fortified rat liver microsomes and cytosol europa.eu. The sensitivity of these assays can vary, with the fluctuation test proving more sensitive, capable of detecting safrole's mutagenicity at lower concentrations (10 µg/ml) in Salmonella typhimurium TA100 compared to conventional plate tests (75 µg/ml) dtic.mil. The involvement of sulfotransferase-mediated bioactivation in safrole's mutagenicity was highlighted by the increased mutagenic response in Salmonella typhimurium TA100 upon the addition of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) dtic.mil.

Beyond bacterial systems, this compound has also shown genotoxic effects in mammalian cell lines. Using an oriP-tk shuttle vector system, this compound (AcOS) was found to induce a broad spectrum of mutations in human lymphoblastoid cells nih.gov.

The mutational spectrum induced by this compound in human cells included five of the six possible base substitution mutations, along with frameshift mutations. The detailed findings are presented in Table 1.

Table 1: Mutational Spectrum Induced by this compound in Human Lymphoblastoid Cells nih.gov

| Mutation Type | Frequency (%) |

| GC→AT Transition | 32 |

| AT→GC Transition | 14 |

| GC→TA Transversion | 9 |

| GC→CG Transversion | 18 |

| AT→TA Transversion | 14 |

| -1 Frameshift (at GC) | 9 |

Furthermore, safrole itself has been reported to be positive in various mammalian cell genotoxicity assays, including those for chromosomal aberrations and sister chromatid exchange (SCE) europa.eucore.ac.uk. It also induced unscheduled DNA synthesis (UDS) in various in vitro mammalian cell systems europa.eu.

Bacterial Reverse Mutation Systems (e.g., Salmonella typhimurium)

Relationship Between DNA Adduct Formation and Mutational Spectra

The genotoxic effects of this compound are closely linked to its ability to form covalent adducts with DNA. This compound reacts non-enzymatically with guanosine and inosine, leading to the formation of DNA adducts acs.orgacs.org.

Extensive investigations have characterized the identities of adducts formed by this compound with deoxyguanosine in vitro, as well as those observed in the hepatic DNA of mice treated with 1'-hydroxysafrole or this compound in vivo capes.gov.br. The adducts formed from this compound are structurally analogous to those generated by 1'-acetoxyestragole capes.gov.br.

Several specific DNA adducts have been identified following exposure to this compound. These include:

N2-(trans-isosafrol-3'-yl)deoxyguanosine (identified as Adduct S-II) capes.gov.br.

N2-(safrol-1'-yl)deoxyguanosine (tentatively identified as Adducts S-Ia and S-Ib, which were resolved into a pair of diastereomers) capes.gov.br.

8-(trans-isosafrol-3'-yl)deoxyguanosine (characterized as Adduct S-V) capes.gov.br.

7-(trans-isosafrol-3'-yl)guanine (characterized as Adduct S-VI) capes.gov.br.

The formation of these diverse DNA adducts is believed to underlie the broad spectrum of base substitution mutations observed with this compound, suggesting that DNA polymerases may frequently insert various bases during the replicative bypass of these aralkylated DNA lesions in human cells nih.gov. This adduct formation is a critical step in the genotoxicity of alkenylbenzenes like safrole, typically proceeding through P450-catalyzed 1'-hydroxylation followed by sulfation by sulfotransferases, leading to electrophilic intermediates such as this compound core.ac.uk.

Assessment of Genotoxic Potential in Preclinical Models

Preclinical studies in animal models have further substantiated the genotoxic potential of this compound and its precursors. This compound has been implicated in in vivo mutagenesis annualreviews.org.

In vivo studies have shown that safrole can induce chromosomal aberrations, sister chromatid exchanges (SCE), and DNA adducts in the liver of rats europa.eu. Evidence of transplacental genotoxicity has also been observed, with reactive metabolites of safrole passing through the placenta and forming liver DNA adducts in the fetuses of treated mothers europa.eu.

The bioactivation pathway involving cytochrome P450 and sulfotransferase enzymes is crucial for the genotoxicity of alkenylbenzenes. This was supported by findings that pentachlorophenol, an inhibitor of sulfotransferase, could inhibit the binding of safrole to mouse liver DNA, thereby reducing the formation of 1'-hydroxymetabolites and 1'-sulfooxymetabolites, which are key to the genotoxic effects core.ac.uk. The hepatocarcinogenicity observed with alkenylbenzenes like safrole is primarily mediated by their 1'-hydroxymetabolites, which can then be further activated to reactive electrophiles such as this compound core.ac.uk.

Analytical Methodologies for Research on 1'-acetoxysafrole and Its Dna Adducts

High-Performance Liquid Chromatography (HPLC) for Adduct Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of DNA adducts formed by 1'-acetoxysafrole. This method allows for the resolution of complex mixtures of nucleoside adducts obtained from biological samples, such as hepatic DNA. Researchers have utilized HPLC to compare adducts formed in vivo with those generated in vitro through reactions of deoxyribonucleosides with electrophilic derivatives of 1'-hydroxysafrole, including this compound.

Studies have shown that several in vivo DNA adducts comigrate with products formed from the reaction of this compound with deoxyguanosine, while another significant adduct comigrates with the major reaction product of the ester with deoxyadenosine. More discriminating HPLC systems have been developed to further investigate these adducts, leading to the identification of new adducts at the C-8 and N-7 positions of guanine residues.

For instance, analysis of hepatic DNA from 12-day-old male B6C3F1 mice treated with [2',3'-³H]-1'-hydroxysafrole or [2',3'-³H]-1'-acetoxysafrole revealed the presence of several distinct adducts. The average levels of these adducts, quantified by HPLC, are presented in Table 1.

Table 1: Average Levels of DNA Adducts in Mouse Hepatic DNA After 1'-Hydroxysafrole/1'-Acetoxysafrole Treatment

| Adduct Designation | Average Level (pmol/mg DNA) |

| S-Ia | 3.5 |

| S-Ib | 7.0 |

| S-II | 24.4 |

| S-IV | 2.9 |

| S-V | 1.2 |

| S-VI | 3.6 |

Note: Adducts S-Ia, S-Ib, S-II, S-IV, S-V, and S-VI refer to specific adducts identified in the studies, with S-II being N2-(trans-isosafrol-3'-yl)deoxyguanosine and S-IV being N6-(trans-isosafrol-3'-yl)deoxyadenosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of DNA adducts formed by this compound. This technique provides detailed information about the connectivity and spatial arrangement of atoms within the adduct molecules.

Key DNA adducts formed by this compound, such as the major deoxyguanosine adduct and the deoxyadenosine adduct, have been characterized using NMR spectroscopy. Specifically, the major deoxyguanosine adduct was identified as N2-(trans-isosafrol-3'-yl)-deoxyguanosine, and the deoxyadenosine adduct was characterized as N6-(trans-isosafrol-3'-yl)-deoxyadenosine. These characterizations were achieved by analyzing the NMR spectra of synthetic adduct samples prepared by reacting this compound with the respective deoxyribonucleotides.

Further investigations utilizing NMR spectroscopy have also confirmed the proposed structures of diastereomers of N2-(safrol-1'-yl)- or N2-(estragol-1'-yl)deoxyguanosine. Additionally, new adducts, namely 8-(trans-isosafrol-3'-yl)-deoxyguanosine and 7-(trans-isosafrol-3'-yl)-guanine, have been characterized through their nuclear magnetic resonance spectra, along with other properties like pKa values and tritium retention patterns from specifically labeled deoxyguanosine.

32P-Postlabeling Assay for DNA Adduct Detection

The 32P-postlabeling assay is an ultrasensitive method widely employed for the detection and quantification of carcinogen-DNA adducts, including those formed by this compound. This technique is particularly valuable due to its ability to detect adducts even at very low frequencies, making it suitable for studies involving environmental exposures or physiological concentrations of agents.

The assay typically involves four principal steps:

Enzymatic Digestion: DNA is enzymatically digested to nucleoside 3'-monophosphates.

Enrichment: The adduct fraction of the DNA digest is enriched to concentrate the modified nucleotides.

5'-Labeling: The enriched adducts are then 5'-labeled by the transfer of 32P-orthophosphate from [γ-32P]ATP, catalyzed by polynucleotide kinase (PNK).

Separation and Quantitation: The labeled adducts or modified nucleotides are subsequently separated using chromatographic or electrophoretic methods, and their quantities are determined by measuring their radioactive decay.

The 32P-postlabeling assay requires only microgram quantities of DNA and can detect adducts at frequencies as low as 1 in 10^10 nucleotides. While offering excellent sensitivity and a wide range of applications in human, animal, and in vitro studies, it is noted that this method may lack adequate specificity when compared to mass spectrometry-based approaches.

Spectrometric Techniques in Adduct Characterization

Spectrometric techniques, particularly those based on mass spectrometry (MS), have emerged as powerful tools for the characterization of DNA adducts, offering high selectivity and specificity. Liquid chromatography-mass spectrometry (LC-MS/MS) is increasingly preferred over methods like 32P-postlabeling or immunochemical approaches due to its enhanced capabilities in identifying and quantifying DNA adducts.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High Resolution Mass Spectrometry (HRMS) detection techniques enables accurate identification of analytes based on their precise chemical composition and exact compound mass. This combination is crucial for DNA adductomics, a developing field that aims to screen for both known and unknown DNA modifications.

One notable advancement in this area is the development of "wide-selected ion monitoring (SIM)/MS²" scanning. This method, capable of screening for a broad range of DNA adducts, involves the sequential, alternating acquisition of high-resolution wide-SIM and corresponding MS² spectra across a large mass range. The wide-SIM data facilitate the detection of parent masses of various compounds, including DNA adducts, while the MS² data provide crucial information through the detection of the neutral loss of deoxyribose, thereby confirming a compound as a putative DNA adduct. These mass spectrometry-based approaches are vital for providing stringent structural criteria for adduct identification and overcoming challenges associated with the low abundance of DNA adducts in biological samples.

Computational and Theoretical Chemistry Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling for Electrophilic Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural properties of chemical compounds with their biological activities. For 1'-acetoxysafrole, QSAR studies have been instrumental in understanding its electrophilic reactivity, which is a key characteristic of many genotoxic carcinogens nih.goveuropa.eu. The electrophilic theory of chemical carcinogenesis posits that carcinogens, or their metabolites, are reactive electrophilic derivatives that covalently bind to nucleophilic sites in crucial tissue components, such as nucleic acids europa.eu.

This compound is recognized as an acylating agent that exhibits electrophilic properties even in its administered form europa.eu. QSAR models, including "Alert-QSAR" and "residual QSAR" methodologies, have been developed to gain mechanistic insight into mutagenesis by investigating the influence of explicit reactivity and electrophilic parameters nih.gov. These models leverage molecular fragment information and physicochemical properties of structural alerts to build multi-regression models that describe molecular mechanisms nih.gov. Such computational frameworks help predict the genotoxic potential of compounds like this compound by correlating their structural features with their ability to act as electrophiles and interact with biological targets nih.gov.

Molecular Docking and Dynamics Simulations of DNA-Adduct Interactions

Molecular docking and dynamics simulations are powerful computational tools employed to predict and analyze the binding modes and stability of molecular complexes, such as DNA-adduct interactions. This compound is known to form DNA adducts by reacting with nucleophilic sites on deoxyguanosine and deoxyadenosine residues nih.govnih.gov. These interactions are central to its genotoxic effects, leading to DNA damage and potentially initiating carcinogenic processes researchgate.nettaylorandfrancis.com.

Research has characterized specific DNA adducts formed by this compound, including N2-(trans-isosafrol-3'-yl)deoxyguanosine and N6-(trans-isosafrol-3'-yl)deoxyadenosine nih.govnih.gov. The formation of N7-guanine DNA adducts by related reactive metabolites, such as safrole 2',3'-oxide, further underscores the significance of these interactions in liver cancer mechanisms researchgate.net. While specific detailed molecular docking and dynamics simulations directly on this compound-DNA adducts were not extensively detailed in the provided snippets, the identification of specific adduct structures and their impact on DNA conformation (e.g., intercalation and distortion of the helical structure) strongly implies the application of these computational methods to elucidate the precise binding geometries and the dynamic behavior of these adducts within the DNA helix nih.govtaylorandfrancis.comrcsb.org. Such simulations can provide critical information on how these adducts might interfere with DNA replication, transcription, and repair processes.

In Silico Prediction of Metabolic Pathways and Reactive Metabolites

In silico prediction methods are crucial for forecasting the metabolic fate of xenobiotics, including the formation of reactive metabolites. These computational approaches help in identifying potential bioactivation pathways that lead to toxic intermediates. Safrole, a precursor to this compound, undergoes bioactivation to produce hepatotoxic intermediates taylorandfrancis.com. One major pathway involves cytochrome P450 (CYP)-catalyzed hydroxylation, yielding 1'-hydroxysafrole, which is then conjugated with sulfate to form a highly reactive sulfate ester. This ester generates a carbocation that subsequently alkylates DNA taylorandfrancis.com. Another pathway involves P450-catalyzed hydroxylation of the methylenedioxy ring, leading to the formation of a reactive p-quinone methide taylorandfrancis.com.

1'-Hydroxysafrole itself is metabolized into reactive intermediates capable of causing cellular damage, with cytochrome P450 enzymes playing a critical role in its metabolism and toxicity profile ontosight.ai. In silico tools can predict sites of metabolism and the most likely metabolites, assisting in metabolite identification studies and enabling the identification of potentially active, reactive, or toxic metabolites news-medical.netnih.gov. These tools often cover various metabolic enzymes, including CYPs, and can predict multiple generations of metabolites through Phase I and Phase II pathways news-medical.netnih.gov. Computational studies on the phase I metabolism of safrole, involving human CYP1A2 and CYP2A6, demonstrate the utility of these methods in understanding inter-species variability in biotransformation, which is relevant to the formation of this compound and its subsequent reactive species wur.nl.

Theoretical Insights into Mechanisms of DNA Modification

Theoretical chemistry provides fundamental insights into the mechanisms by which compounds like this compound modify DNA. The core principle is the electrophilic nature of the ultimate carcinogen, which forms covalent bonds with nucleophilic centers in DNA europa.eu. This compound, as an electrophilic ester, directly reacts with DNA nucleobases, particularly guanine and adenine, leading to the formation of DNA adducts nih.govnih.gov.

The mechanism involves the generation of a highly reactive carbocation intermediate from the sulfate ester of 1'-hydroxysafrole, which then acts as the ultimate electrophile taylorandfrancis.com. This electrophilic attack results in the covalent modification of DNA, forming stable adducts. For instance, the formation of N7-guanine DNA adducts has been specifically linked to the action of safrole 2',3'-oxide, a related reactive metabolite, and similar mechanisms are implicated for this compound researchgate.net. These DNA adducts can disrupt normal DNA function, impede replication and transcription, and lead to mutations that are critical events in the initiation and progression of carcinogenesis taylorandfrancis.com. Theoretical calculations can model the electronic properties of these reactive intermediates, the transition states involved in their formation, and the subsequent reaction pathways with DNA, thereby elucidating the precise molecular events underlying DNA modification and its mutagenic consequences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。